Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole

Dopamine D2 receptor Neuroleptic activity Stereochemistry-activity relationship

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole (CAS 57684-92-1, C13H18N2, MW 202.30) is a fully saturated hexahydro-γ-carboline bearing a trans ring junction at the 4a,9b positions and methyl substituents at both N-2 and N-5. This scaffold belongs to the pyrido[4,3-b]indole class, a privileged chemotype extensively explored for central nervous system (CNS) pharmacology, particularly dopamine and serotonin receptor modulation.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B14070456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCN1CCC2C(C1)C3=CC=CC=C3N2C
InChIInChI=1S/C13H18N2/c1-14-8-7-13-11(9-14)10-5-3-4-6-12(10)15(13)2/h3-6,11,13H,7-9H2,1-2H3
InChIKeyGTQVMLYRXPPDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole CAS 57684-92-1 – Procurement-Ready Chemical Identity and Scaffold Classification


Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole (CAS 57684-92-1, C13H18N2, MW 202.30) is a fully saturated hexahydro-γ-carboline bearing a trans ring junction at the 4a,9b positions and methyl substituents at both N-2 and N-5 . This scaffold belongs to the pyrido[4,3-b]indole class, a privileged chemotype extensively explored for central nervous system (CNS) pharmacology, particularly dopamine and serotonin receptor modulation [1]. The trans stereochemistry at the 4a,9b ring junction imposes a rigid, spatially defined orientation of the basic nitrogen atom relative to the indole aromatic plane—a geometric feature directly linked to dopamine D2 receptor binding efficacy [2].

Why 2,5-Dimethyl-trans-hexahydro-γ-carboline Cannot Be Replaced by Common In-Class Analogs – Structural Determinants of Differential Pharmacology


Within the hexahydro-pyrido[4,3-b]indole family, three structural variables independently govern pharmacological outcome: (1) the cis vs trans stereochemistry at the 4a,9b ring junction, (2) the position of methyl substitution on the indole ring (N-5 vs C-8 vs other), and (3) the saturation state (hexahydro vs tetrahydro) [1]. The trans-4a,9b configuration yields an out-of-plane basic nitrogen distance optimized at approximately 0.55 Å for dopamine receptor binding, while the corresponding cis series is substantially less potent in both in vitro [³H]spiroperidol displacement and in vivo neuroleptic assays [2]. Regioisomeric methylation (2,5-dimethyl vs 2,8-dimethyl as in Dicarbine) alters both the electronic properties of the indole nucleus and the steric environment around the N-5 position, which is a critical attachment point for further derivatization in 5-aryl neuroleptic series [3]. Therefore, substituting this compound with Dicarbine, a cis isomer, or a tetrahydro analog introduces uncontrolled changes in receptor binding topography, metabolic stability, and synthetic derivatization potential.

Quantitative Differentiation Evidence: Trans-2,5-Dimethyl-hexahydro-γ-carboline vs Closest Analogs


Trans vs Cis Ring Junction: Dopamine D2 Receptor Binding Superiority

The 4a,9b-trans stereochemistry of the target compound confers consistent and substantial superiority over the corresponding 4a,9b-cis series in dopamine D2 receptor binding. Welch et al. (1986) demonstrated that compounds derived from the 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole scaffold are consistently efficacious in displacing [³H]spiroperidol from striatal dopamine receptors in vitro, while compounds from the corresponding 4a,9b-cis series are substantially less potent in both in vivo and in vitro assays of neuroleptic activity [1]. The molecular basis lies in the differential out-of-plane distance of the basic nitrogen atom: the trans configuration positions this nitrogen at approximately 0.55 Å above the aromatic plane, which matches the optimal geometry for the dopamine receptor binding site, whereas the cis configuration produces a substantially different out-of-plane distance [1].

Dopamine D2 receptor Neuroleptic activity Stereochemistry-activity relationship

N-5 vs C-8 Methyl Regioisomerism: Divergent Pharmacological Fingerprints and Synthetic Utility

The target compound carries a methyl group at the indole N-5 position, which distinguishes it from the clinically studied regioisomer Dicarbine (2,8-dimethyl, CAS 17411-19-7), where the second methyl group resides at C-8 of the indole ring [1]. The Nagai et al. (1979) structure-activity study explicitly demonstrated that substituents at the 2, 5, and 8 positions, together with the 4a,9b configuration, collectively influence CNS activity potency [2]. In the trans-2,8-dimethyl series (racemic trans-Dicarbine), the (+)- and (−)-enantiomers show differentiated pharmacological profiles: the (+)-isomer demonstrates higher sedative effect, while the (−)-isomer significantly decreases spontaneous stereotype behavior (variable S_VisN), with both effects observed at 2.5–5.0 mg/kg oral doses in mice [1]. The N-5 methyl group in the target compound occupies a position critical for further N-5-aryl substitution, which is the key derivatization site for generating potent neuroleptic agents in the 5-aryl-hexahydro-trans-pyridoindole class [3].

Regioisomer differentiation N-5 methylation C-8 methylation Dicarbine Synthetic intermediate

Hexahydro vs Tetrahydro Saturation: Impact on Serotonin Receptor Binding Selectivity

The target compound's fully saturated hexahydro scaffold differentiates it from tetrahydro-pyrido[4,3-b]indole analogs such as Dimebon (Latrepirdine, CAS 3613-73-8) and 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. A comparative binding study of N2-substituted pyrido[4,3-b]indole analogs of spiperone at human 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors revealed that tetrahydropyridoindoles may better meet the optimal 5-HT2B and 5-HT2C binding requirements than their corresponding hexahydro derivatives [1]. Conversely, the hexahydro scaffold provides a conformationally distinct presentation of the basic nitrogen atom, which is critical for dopamine D2 receptor interaction (see Evidence Item 1). The hexahydro scaffold also eliminates the planar 4a,9b double bond present in tetrahydro derivatives, introducing two additional chiral centers (4a and 9b) that enable stereochemical control over receptor subtype selectivity [2].

5-HT2 receptor binding Hexahydro vs tetrahydro Serotonin receptor pharmacology Saturation state SAR

Enantiomeric Purity and Absolute Configuration: The 4aS,9bS Enantiomer Drives Dopamine Receptor Activity

Resolution studies on the closely related trans-8-fluoro-5-(4-fluorophenyl) hexahydro-pyrido[4,3-b]indole series established that neuroleptic activity resides exclusively in the 4aS,9bS absolute configuration [1]. Sarges et al. (1986) demonstrated that enantiomers of the trans-hexahydro-γ-carboline scaffold show stereoselective binding to the dopamine receptor, with the 4aS,9bS configuration being the active enantiomer [1]. The commercially available form of the target compound is specified as the (4aR,9bR)-2,5-dimethyl enantiomer . This is the enantiomeric counterpart to the active 4aS,9bS series, making it potentially useful as a negative control or as a scaffold for investigation of enantiomer-dependent pharmacology. The racemic trans-2,8-dimethyl analog shows differentiated pharmacological profiles between its (+)- and (−)-enantiomers in behavioral assays, with the (+)-isomer showing higher sedative effect and the (−)-isomer uniquely reducing spontaneous stereotypy [2].

Chiral resolution Enantioselective pharmacology Absolute configuration 4aS,9bS stereochemistry

Synthetic Versatility: The N-5 Methyl Group as a Latent Derivatization Site for 5-Aryl Neuroleptic Generation

The 2,5-dimethyl substitution pattern of the target compound provides a strategically positioned N-5 methyl group that can serve as a placeholder for subsequent N-5-aryl installation—the critical structural determinant for potent neuroleptic activity in the hexahydro-trans-pyridoindole class [1]. The patent literature explicitly describes that 2-(aminoalkyl or amidoalkyl)-5-aryl-hexahydro-trans-4a,9b-1(H)-pyrido[4,3-b]indole derivatives exhibit potent neuroleptic activity [2]. The target compound, lacking the 5-aryl group, represents the minimalist pharmacophore scaffold onto which diverse 5-aryl substituents can be introduced. In contrast, the 2,8-dimethyl isomer (Dicarbine) has the N-5 position occupied by a hydrogen atom in the indoline NH form, requiring protection/deprotection strategies for selective N-5 functionalization [3]. The pre-methylated N-5 position in the target compound allows direct N-5-aryl coupling via deprotonation/alkylation or transition-metal-catalyzed cross-coupling after appropriate activation.

5-Aryl derivatization Neuroleptic synthesis N-5 functionalization Scaffold diversification

Procurement-Guided Application Scenarios for Trans-2,5-Dimethyl-hexahydro-γ-carboline (CAS 57684-92-1)


Dopamine D2 Receptor SAR Programs Requiring Trans-Stereochemically Defined Scaffolds

The trans-4a,9b stereochemistry of this compound is a mandatory structural feature for achieving dopamine D2 receptor engagement in the hexahydro-γ-carboline series, as established by Welch et al. (1986) who demonstrated that the trans series consistently displaces [³H]spiroperidol while the cis series is substantially less potent [1]. Medicinal chemistry teams developing D2-targeted ligands should procure this compound as the stereochemically validated core scaffold, particularly when the research objective involves 2-substituted derivatives where the trans ring junction geometry is critical for positioning the basic nitrogen at the optimal ~0.55 Å out-of-plane distance from the aromatic ring [1].

N-5-Functionalized Pyridoindole Library Synthesis for Neuroleptic Lead Optimization

The N-5 methyl group provides a direct synthetic entry point for installing 5-aryl substituents—the dominant pharmacophoric element for potent neuroleptic activity in this compound class [2]. The patent literature from the hexahydro-trans-pyridoindole neuroleptic agent series explicitly identifies 2-(aminoalkyl or amidoalkyl)-5-aryl substitution as the key to potent in vivo activity [2]. The target compound serves as an ideal starting material for parallel synthesis of 5-aryl libraries, eliminating the need for N-5 protection/deprotection sequences required when using N-5-unsubstituted alternatives. Nagai et al. (1979) demonstrated that substituents at the 2, 5, and 8 positions collectively modulate CNS potency, validating the 5-position as a productive diversification vector [3].

Enantiomeric Control Compound for Chiral Neuropharmacology Studies

The commercially specified (4aR,9bR) enantiomeric form of this compound is the optical antipode of the 4aS,9bS configuration that Sarges et al. (1986) identified as the neuroleptic-active enantiomer in the trans-hexahydro-γ-carboline series [4]. In the closely related 2,8-dimethyl series, the separated (+)- and (−)-trans enantiomers exhibit divergent pharmacological profiles in mouse behavioral assays—the (+)-isomer shows higher sedative effect while the (−)-isomer uniquely suppresses spontaneous stereotypy [5]. The (4aR,9bR)-2,5-dimethyl compound can serve as a stereochemically defined negative control or as a tool to probe enantiomer-specific pharmacology at dopamine and serotonin receptor subtypes, where enantiomeric configuration is a critical determinant of binding affinity and functional activity.

Differentiation from Dicarbine and Tetrahydro Analogs in Multitarget CNS Profiling

For CNS research programs requiring discrimination between dopamine D2-preferring and serotonin 5-HT2-preferring ligands, the hexahydro scaffold of this compound provides a distinct pharmacological signature from both tetrahydro analogs (which may better satisfy 5-HT2B/2C binding requirements [6]) and the 2,8-dimethyl regioisomer Dicarbine (which shows a mixed sedative-nootropic profile in vivo [5]). The combination of trans stereochemistry, N-5 methylation, and full hexahydro saturation creates a unique three-dimensional pharmacophore that cannot be replicated by any single commercially available analog, making this compound essential for scaffold-hopping studies and selectivity profiling across the dopamine-serotonin receptorome.

Quote Request

Request a Quote for Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.